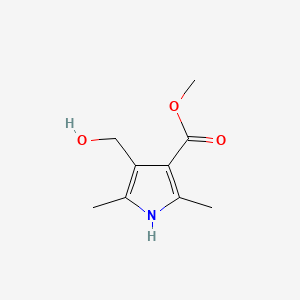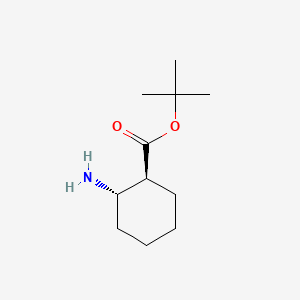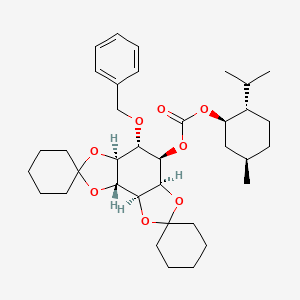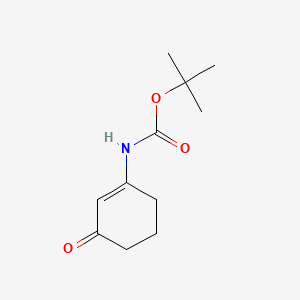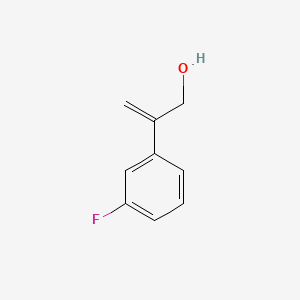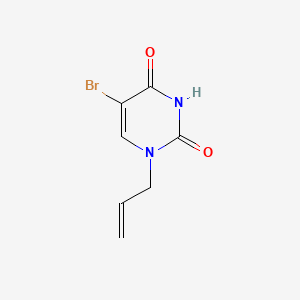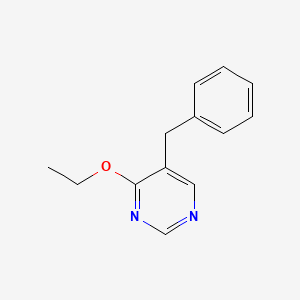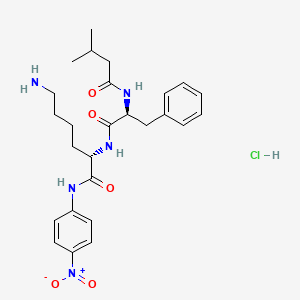
Isovaleryl-Phe-Lys-pNA HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride is a chromogenic substrate used primarily in biochemical research. It is designed to be a substrate for the enzyme plasmin, which plays a crucial role in the fibrinolytic system. The compound is known for its ability to produce a color change upon enzymatic cleavage, making it useful for various assays and diagnostic applications .
科学的研究の応用
Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride is widely used in scientific research, particularly in the fields of biochemistry and medicine. Its primary application is as a chromogenic substrate for plasmin, making it valuable for assays that measure plasmin activity. This compound is also used in studies related to blood coagulation and fibrinolysis, as it helps in understanding the mechanisms of these processes .
作用機序
In assays, the hydrolysis of the chromogenic C-terminal p-nitroanilide results in the formation of p-nitroaniline, which can be followed spectrophotometrically . This is particularly advantageous in assaying both the fibrinolytic protease plasmin and the plasminogen activators, i.e., urokinase plasminogen activator (u-PA) and tissue-type plasminogen activator (t-PA), by the formation of plasmin from the zymogen plasminogen .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride typically involves the condensation of commercially available H-Lys(Boc)-p-nitroanilide with N-tritylated amino acids using [6-(trifluoromethyl)benzotriazol-1-yloxy]tris(pyrrolidino)phosphonium hexafluorophosphate as the condensing reagent . The reaction is carried out under mild conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride primarily undergoes hydrolysis reactions when exposed to specific enzymes like plasmin. The hydrolysis results in the release of p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
Reagents: H-Lys(Boc)-p-nitroanilide, N-tritylated amino acids, [6-(trifluoromethyl)benzotriazol-1-yloxy]tris(pyrrolidino)phosphonium hexafluorophosphate.
Conditions: Mild reaction conditions, typically at ambient temperature.
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, which is a chromogenic compound that can be easily detected and quantified .
類似化合物との比較
Similar Compounds
H-D-Val-Leu-Lys-p-nitroanilide dihydrochloride: Another chromogenic substrate used for similar enzymatic assays.
Pyroglutamyl-phenylalanyl-lysine p-nitroanilide hydrochloride: Used in assays for urokinase.
Uniqueness
Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride is unique due to its specific design for plasmin activity assays. Its structure allows for efficient cleavage by plasmin, making it a preferred choice for studies related to fibrinolysis and blood coagulation .
特性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]-N-(4-nitrophenyl)hexanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O5.ClH/c1-18(2)16-24(32)29-23(17-19-8-4-3-5-9-19)26(34)30-22(10-6-7-15-27)25(33)28-20-11-13-21(14-12-20)31(35)36;/h3-5,8-9,11-14,18,22-23H,6-7,10,15-17,27H2,1-2H3,(H,28,33)(H,29,32)(H,30,34);1H/t22-,23-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKMYKBZAYAVSA-SJEIDVEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36ClN5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

